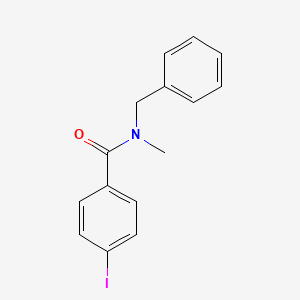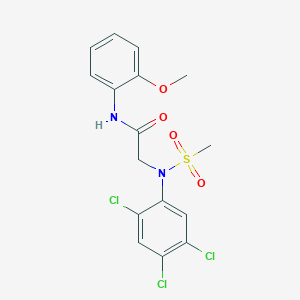![molecular formula C17H19N3O5S B3608077 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine CAS No. 290363-61-0](/img/structure/B3608077.png)
1-(4-methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
説明
1-(4-methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, commonly known as MNPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPS is a piperazine derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of MNPS is not fully understood, but it is believed to act as an antagonist of certain ion channels in the nervous system. MNPS has been shown to inhibit the function of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. MNPS has also been shown to inhibit the function of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects
MNPS has been shown to have various biochemical and physiological effects, including the inhibition of ion channels in the nervous system. MNPS has been shown to inhibit the function of the NMDA receptor, which has been linked to the pathogenesis of various neurological disorders. MNPS has also been shown to inhibit the function of the TRPV1 channel, which has been linked to pain sensation.
実験室実験の利点と制限
MNPS has several advantages for lab experiments, including its ability to selectively inhibit ion channels in the nervous system. MNPS has also been shown to have high potency and selectivity for certain ion channels, making it a useful tool for studying their function. However, MNPS also has limitations, including its potential toxicity and lack of selectivity for certain ion channels.
将来の方向性
MNPS has several potential future directions, including its use as a drug candidate for the treatment of various diseases. MNPS has also been studied for its potential as a tool for studying the function of ion channels in the nervous system. Future research could focus on developing more selective MNPS derivatives that target specific ion channels in the nervous system. Additionally, future research could focus on studying the potential toxicity of MNPS and developing strategies to mitigate its potential adverse effects.
Conclusion
In conclusion, MNPS is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MNPS has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. MNPS has several advantages for lab experiments, including its ability to selectively inhibit ion channels in the nervous system. However, MNPS also has limitations, including its potential toxicity and lack of selectivity for certain ion channels. Future research could focus on developing more selective MNPS derivatives and studying its potential toxicity.
科学的研究の応用
MNPS has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MNPS has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNPS has also been studied for its potential as a tool for studying the function of ion channels in the nervous system.
特性
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-16-6-2-14(3-7-16)18-10-12-19(13-11-18)26(23,24)17-8-4-15(5-9-17)20(21)22/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGQBBRKJKGBHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198672 | |
| Record name | 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
290363-61-0 | |
| Record name | 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290363-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B3607997.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B3608003.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3608011.png)
![N-(2,5-dimethylphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3608019.png)
![1-bromo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3608021.png)
![2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3608028.png)
![10-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3608033.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3608038.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3608045.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B3608062.png)

![7-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608085.png)
![methyl 2-({[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3608091.png)